2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)-2-oxoacetic acid
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Overview
Description
2-(3-(Tert-butyl)-1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid: is a chemical compound with the following structural formula:
Structure: CH3−C(O)−C(O)−NH−C(CH3)3
It contains a pyrazole ring, a tert-butyl group, and a carboxylic acid functional group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of tert-butyl hydrazine with an appropriate α-keto acid (such as pyruvic acid or acetoacetic acid). The reaction proceeds via nucleophilic addition and subsequent cyclization to form the pyrazole ring.
Reaction Conditions: The reaction typically occurs under acidic conditions, and the tert-butyl group provides steric hindrance, affecting regioselectivity. Precise reaction conditions may vary depending on the specific starting materials and desired purity.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The carbonyl groups in the compound can undergo oxidation reactions.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Hydrolysis: The carboxylic acid group is susceptible to hydrolysis.
Acids: Used for condensation reactions.
Oxidizing agents: For oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These may include derivatives of the pyrazole ring or modified carboxylic acids.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.
Biochemical Studies: It serves as a building block for designing enzyme inhibitors or ligands.
Materials Science: Investigated for its role in polymer chemistry and materials modification.
Mechanism of Action
The exact mechanism of action depends on the specific application. It may involve interactions with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
While this compound is unique due to its tert-butyl-substituted pyrazole ring, similar compounds include:
Pyrazole-4-carboxylic acid: Lacks the tert-butyl group.
Pyruvic acid: Similar keto functionality but lacks the pyrazole ring.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(3-tert-butyl-1-methylpyrazol-4-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)8-6(5-12(4)11-8)7(13)9(14)15/h5H,1-4H3,(H,14,15) |
InChI Key |
CPZPABYTRCJABS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C(=O)C(=O)O)C |
Origin of Product |
United States |
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